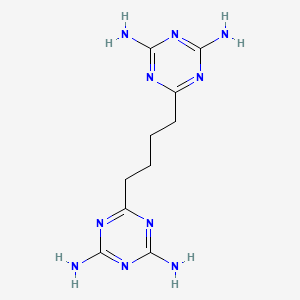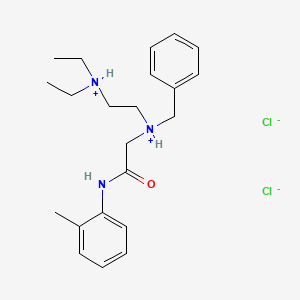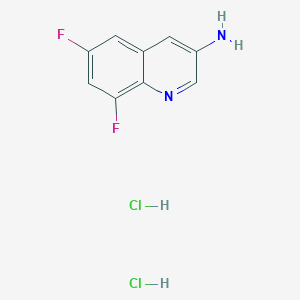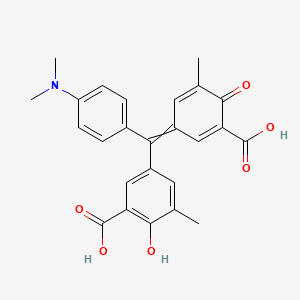
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid is a complex organic compound with a unique structure that includes a carboxylic acid group, a dimethylamino group, and a salicylic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadienone ring: This can be achieved through a series of oxidation and cyclization reactions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Coupling with salicylic acid derivative: This is typically done through esterification or amidation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
Uniqueness
The uniqueness of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23216-52-6 |
|---|---|
Molekularformel |
C25H23NO6 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H23NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,27H,1-4H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
DVJAVMLTYYPMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
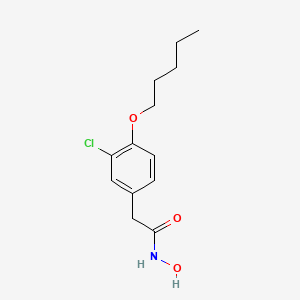

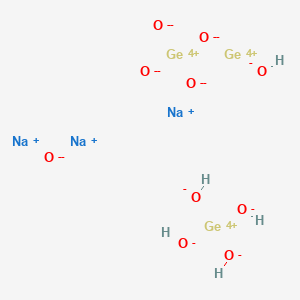
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
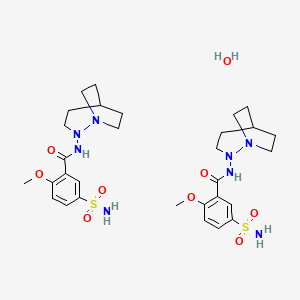
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)

